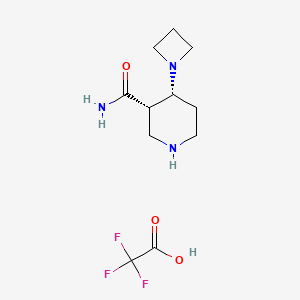
2-Cyclobutylmethanesulfonylethan-1-amine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 2-Cyclobutylmethanesulfonylethan-1-amine hydrochloride is 1S/C7H15NO2S.ClH/c8-4-5-11(9,10)6-7-2-1-3-7;/h7H,1-6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of 2-Cyclobutylmethanesulfonylethan-1-amine hydrochloride is 213.73 . It is a powder at room temperature . Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Catalysis
One area of application for this compound is in the development of synthetic methodologies. For example, direct N-monomethylation of aromatic primary amines using methanol as a methylating agent has been accomplished, showcasing a method that is both environmentally friendly and broad in scope (Li et al., 2012). Similarly, the preparation of bis(beta-trimethylsilylethanesulfonyl)imide, utilized in the synthesis of protected amine derivatives, demonstrates the versatility of sulfonamide chemistry in facilitating complex synthetic transformations (Dastrup et al., 2003).
Material Science and Ligand Design
In material science and ligand design, the creation of complexes that facilitate efficient catalytic reactions is crucial. Research into the synthesis and structure of metal complexes with bis(cycloamine) ligands has expanded our understanding of how these compounds can be used to influence reaction outcomes. For example, complexes with methylene bis(cycloamines) demonstrate the potential for precise control over catalytic processes due to their unique structural properties (Kyran et al., 2015).
Novel Compound Development
Research has also focused on the development of novel compounds with potential pharmacological applications. The synthesis of tricyclic compounds with unique amine moieties, designed based on the structure of known pharmacological agents, has led to the discovery of compounds with potent anti-influenza A virus activity (Oka et al., 2001). Such findings are indicative of the potential for compounds related to "2-Cyclobutylmethanesulfonylethan-1-amine hydrochloride" to contribute to the development of new therapeutics.
Mécanisme D'action
The mechanism of action for 2-Cyclobutylmethanesulfonylethan-1-amine hydrochloride is not specified in the search results. As a protecting group for amines, it likely functions by preventing amines from participating in unwanted side reactions during organic synthesis.
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available .
Propriétés
IUPAC Name |
2-(cyclobutylmethylsulfonyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c8-4-5-11(9,10)6-7-2-1-3-7;/h7H,1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGQBDZNADHIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





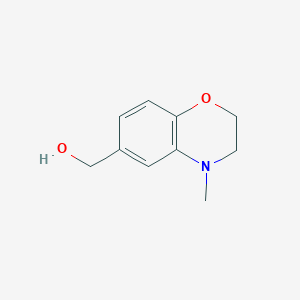
![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)
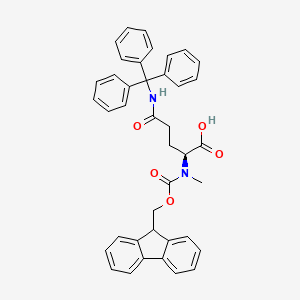


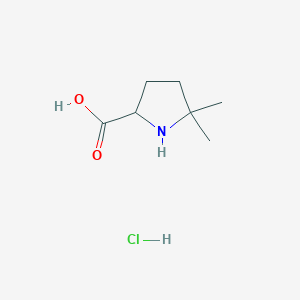
![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)


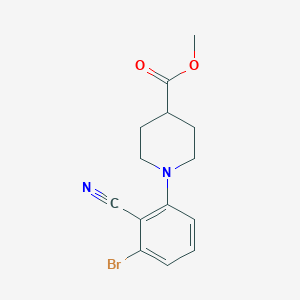
![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)
